molecular formula C12H16O3 B8335230 Benzyl 4-hydroxypentanoate

Benzyl 4-hydroxypentanoate

Cat. No.: B8335230
M. Wt: 208.25 g/mol
InChI Key: HGWKGBZSFNKCHM-UHFFFAOYSA-N
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Description

4-Hydroxypentanoate (C₅H₉O₃) is a five-carbon carboxylic acid with a hydroxyl group on the fourth carbon. It is structurally analogous to the shorter-chain 4-hydroxybutyrate (GHB, C₄H₈O₃) and shares metabolic pathways with its oxidized counterpart, levulinate (4-ketopentanoate, C₅H₈O₃). While 4-hydroxybutyrate is a well-known neurotransmitter and controlled substance, 4-hydroxypentanoate has emerged as a substitute drug of abuse due to its psychoactive properties, albeit with weaker effects and higher toxicity . Its metabolism involves β-oxidation pathways, yielding propionyl-CoA and acetyl-CoA, but also generates toxic CoA esters implicated in neurological dysfunction .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

benzyl 4-hydroxypentanoate

InChI

InChI=1S/C12H16O3/c1-10(13)7-8-12(14)15-9-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3

InChI Key

HGWKGBZSFNKCHM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Molecular Formula Chain Length Functional Group(s) Key Structural Feature
4-Hydroxypentanoate C₅H₁₀O₃ 5-carbon -OH (C4), -COOH (C1) Hydroxyl at C4; linear chain
4-Hydroxybutyrate (GHB) C₄H₈O₃ 4-carbon -OH (C4), -COOH (C1) Shorter chain; similar hydroxylation
Levulinate C₅H₈O₃ 5-carbon -C=O (C4), -COOH (C1) Ketone at C4; precursor to 4-hydroxypentanoate

Metabolic Pathways

  • 4-Hydroxypentanoate: Converted to 4-hydroxypentanoyl-CoA, which undergoes β-oxidation to propionyl-CoA and acetyl-CoA . Forms 4-P-pentanoyl-CoA, a neurotoxic CoA ester linked to acute mental dysfunction .
  • 4-Hydroxybutyrate (GHB) :
    • Oxidized to succinic semialdehyde, then to succinate (citric acid cycle intermediate) .
    • Generates 4-P-butyryl-CoA, associated with severe mental retardation in aciduria patients .
  • Levulinate: Reduced to 4-hydroxypentanoate via alcohol dehydrogenase, especially in the presence of ethanol .

Pharmacological and Toxicological Profiles

Compound Psychoactive Strength Toxicity Profile Key Risks
4-Hydroxypentanoate Weaker than GHB Higher toxicity due to 4-P-pentanoyl-CoA Acute mental dysfunction, organ damage
4-Hydroxybutyrate Strong Moderate (controlled dose); severe in aciduria Respiratory depression, coma
Levulinate None (prodrug) Indirect via 4-hydroxypentanoate conversion Neurotoxicity from cyclic CoA esters

Key Research Findings

Ethanol Interaction: Ethanol enhances the reduction of levulinate to 4-hydroxypentanoate, increasing plasma concentrations by 69% (slope: 0.0044 vs. 0.0026) .

CoA Ester Neurotoxicity: 4-P-pentanoyl-CoA (from 4-hydroxypentanoate) and 4-P-butyryl-CoA (from GHB) disrupt mitochondrial function, leading to encephalopathy . Cyclic CoA esters from levulinate pyrrolate lysine residues, mimicking hexane-induced neurotoxicity .

Public Health Concerns: Users of 4-hydroxypentanoate may ingest toxic doses to compensate for its weaker effects, exacerbating risks .

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